molecular formula C7H10BrN3 B1381998 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1379357-77-3

3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1381998
CAS No.: 1379357-77-3
M. Wt: 216.08 g/mol
InChI Key: XHYFKXLYHPYMOO-UHFFFAOYSA-N
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Description

3-Bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a brominated fused triazole compound with the molecular formula C7H10BrN3 and a molecular weight of 216.09 g/mol . It features a seven-membered azepine ring fused to a 1,2,4-triazole moiety, with a bromine atom at the 3-position of the triazole ring. This structure makes it a valuable synthetic intermediate for medicinal chemistry and drug discovery research. The core [1,2,4]triazolo[4,3-a]azepine scaffold is of significant interest in epigenetic research. Compounds based on this and related [1,2,4]triazolo heterocycles have been identified as potent inhibitors of bromodomains, which are epigenetic "reader" proteins involved in gene regulation . Specifically, such molecules can inhibit diverse bromodomains, including those within the BET family (like BRD4) and outside it (such as BRD9, CECR2, and CREBBP), making them valuable starting points for developing selective probes and therapeutics . The bromine atom on the triazole ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies. Application Note: This compound is intended for use in chemical synthesis within pharmaceutical and academic research settings. It is strictly for laboratory research purposes. Handling and Safety: For specific safety information, please refer to the associated Safety Data Sheet (SDS). This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c8-7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYFKXLYHPYMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitution reactions where the bromine atom can be replaced with nucleophiles such as amines or thiols.

Biological Activities

  • Antimicrobial Properties: Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. Studies are ongoing to explore its efficacy against resistant strains of bacteria and fungi.
  • Anticancer Potential: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It interacts with specific molecular targets involved in cancer pathways.

Medicinal Chemistry

  • Therapeutic Agent Development: There is ongoing research to evaluate the potential of this compound as a therapeutic agent for diseases such as cancer and infections. Its mechanism of action involves modulating enzyme activity and receptor interactions.

Industrial Applications

  • Material Development: The compound is utilized in developing new materials and chemical processes due to its unique chemical properties. Its ability to undergo various chemical reactions makes it suitable for applications in polymer chemistry and materials science.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of triazoloazepine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the triazole ring could enhance antibacterial activity.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal demonstrated that derivatives of triazoloazepines exhibited significant cytotoxicity against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound belongs to a broader class of triazolo-fused azepines and diazepines. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Pharmacological Comparison of Triazolo-Fused Compounds
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity (if reported) Source
3-Bromo-5H...azepine (1379357-77-3) C₇H₁₀BrN₃ 216.08 Bromine at C3; azepine ring Scaffold for drug development
8-Pentyloxy-benzo[f]triazolo[4,3-a]azepine (Compound 135) C₁₆H₂₀N₄O 284.36 Benzo-fused ring; pentyloxy at C8 ED₅₀ = 17.5 mg/kg (MES test, anticonvulsant)
8-Bromo-1-methyl-6-phenyl-4H-triazolo[4,3-α]benzodiazepine C₁₈H₁₄BrN₅ 396.24 Benzodiazepine core; bromine at C8 Not explicitly reported (CNS applications inferred)
3-Bromo-6,7,8,9-tetrahydro-5H-triazolo[4,3-d][1,4]diazepine HCl (1379370-40-7) C₆H₁₀BrClN₄ 253.53 Diazepine ring; hydrochloride salt Improved solubility
4-{5H...azepin-3-yl}aniline (109220-81-7) C₁₃H₁₆N₄ 228.29 Aniline substituent at C3 Enhanced receptor binding potential

Key Comparative Insights

Pharmacological Activity
  • Anticonvulsant Analogs: The benzo-fused derivative (Compound 135) exhibits potent anticonvulsant activity (ED₅₀ = 17.5 mg/kg), surpassing phenobarbital but less potent than carbamazepine . In contrast, the target bromo-azepine lacks direct pharmacological data but serves as a precursor for such bioactive derivatives.
Structural Modifications
  • Ring Size and Fusion : Replacement of the azepine ring with a diazepine core (e.g., 1379370-40-7) introduces an additional nitrogen atom, altering electron distribution and solubility .
  • Substituent Effects : Alkoxy groups (e.g., pentyloxy in Compound 135) enhance lipophilicity and blood-brain barrier penetration, critical for anticonvulsant efficacy . Bromine at C3 in the target compound provides a reactive site for further functionalization.

Biological Activity

Overview

3-Bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound characterized by its unique triazole and azepine ring structure. Its molecular formula is C7H10BrN3 with a molecular weight of 216.08 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound is synthesized through cyclization reactions involving precursors like 3-amino-1,2,4-triazole and 1,6-dibromohexane in the presence of bases such as potassium carbonate. The reaction typically occurs in solvents like dimethylformamide (DMF) under elevated temperatures to facilitate cyclization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance:

  • In vitro studies have shown that compounds with similar triazole structures can inhibit bacterial growth effectively. The exact mechanisms are believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study evaluating various triazole derivatives:

  • Cell Line Studies : Compounds similar to this compound demonstrated notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM for these compounds .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cell proliferation and survival pathways. This interaction can lead to apoptosis in cancer cells.
  • Receptor Modulation : It may also modulate receptor activities that are crucial for tumor growth and metastasis .

Case Study 1: Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various triazole derivatives against multiple bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Bromo-5H-triazoloazepineE. coli15 µg/mL
3-Bromo-5H-triazoloazepineS. aureus20 µg/mL

The results indicated that the compound has comparable activity to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects:

CompoundCell LineIC50 (µM)Mechanism
3-Bromo-5H-triazoloazepineMCF-715Apoptosis induction
3-Bromo-5H-triazoloazepineA54918Cell cycle arrest

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-bromo-[1,2,4]triazolo[4,3-a]azepine derivatives, and how can their purity be validated?

  • Methodological Answer : The synthesis typically involves cyclization reactions of hydrazides with azepine precursors. For example, 3-arylaminomethyl derivatives are prepared by reacting azepine derivatives with substituted hydrazides under reflux conditions in ethanol or acetic acid . Key validation steps include:

  • 1H NMR Spectroscopy : Signals for H-5 and H-6 protons in the pyrazinone fragment appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively, confirming the fused triazoloazepine structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z for C₇H₁₁N₃O at 153.18) and fragmentation patterns validate molecular weight and substituent placement .
  • Chromatography : HPLC or TLC with UV detection ensures ≥95% purity, critical for pharmacological studies .

Q. How are structural ambiguities resolved in [1,2,4]triazolo[4,3-a]azepine derivatives using spectroscopic techniques?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve overlapping signals in complex fused-ring systems. For example, δ 7.15–7.59 ppm doublets in 1H NMR are assigned to H-5/H-6 via coupling constants (J = 8–10 Hz) .
  • X-ray Crystallography : Determines absolute configuration and ring puckering, especially for brominated derivatives where steric effects dominate .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) and hydrogen-bonding interactions .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for triazoloazepine-based compounds?

  • Methodological Answer :

  • Substituent Variation : Systematic modification of the 3-bromo group (e.g., replacing Br with methyl, aryl, or fluorinated groups) to assess effects on receptor binding or metabolic stability .
  • In Vitro Assays : Testing against target receptors (e.g., P2X7 antagonism for anti-inflammatory activity) using radioligand displacement assays (IC₅₀ values) .
  • Computational Modeling : PASS software predicts biological activity spectra (e.g., cytotoxicity, cardioprotection) based on electronic and steric descriptors .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of 3-bromo-[1,2,4]triazolo[4,3-a]azepine derivatives?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining >80% yield .
  • Catalytic Systems : Palladium-catalyzed chemoselective monoarylation of hydrazides enhances regioselectivity for 3-substituted derivatives .
  • Workup Optimization : Use of trifluoroacetic acid (TFA) for Boc deprotection and column chromatography (silica gel, hexane/EtOAc) for purification minimizes byproducts .

Q. How can conflicting spectral data for triazoloazepine derivatives be resolved during structural elucidation?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolves dynamic effects (e.g., ring-flipping) that cause signal broadening in ¹H NMR .
  • Isotopic Labeling : Incorporation of ¹³C or ¹⁵N labels aids in assigning ambiguous peaks in heterocyclic systems .
  • DFT Calculations : Predicts chemical shifts and coupling constants using Gaussian09 with B3LYP/6-31G(d) basis sets, cross-validated with experimental data .

Q. What experimental models are used to evaluate the pharmacological mechanisms of 3-bromo-triazoloazepines?

  • Methodological Answer :

  • In Vivo Anticonvulsant Models : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents, with ED₅₀ values compared to reference drugs (e.g., carbamazepine ED₅₀ = 19.0 mg/kg) .
  • Receptor Binding Studies : Radiolabeled [³H]-ATP competition assays for P2X7 receptor antagonism (IC₅₀ < 100 nM indicates high potency) .
  • Toxicity Profiling : Rotarod neurotoxicity tests and hepatic enzyme (CYP450) inhibition assays ensure safety margins (PI > 10) .

Q. How can in silico tools predict the metabolic stability of 3-bromo-triazoloazepines?

  • Methodological Answer :

  • ADMET Prediction : Software like Schrödinger’s QikProp calculates logP (2.5–3.5), aqueous solubility (>50 μM), and CYP2D6 inhibition risks .
  • Metabolite Identification : LC-MS/MS with human liver microsomes identifies primary oxidation sites (e.g., bromine substitution reduces hepatic clearance by 40%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

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